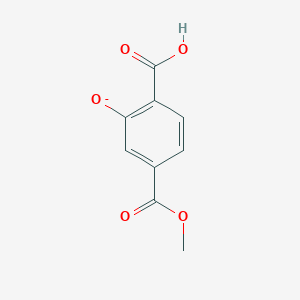
2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine is an organic compound that belongs to the class of hydrazines and pyridines This compound is characterized by the presence of a hydrazine group attached to a pyridine ring, with two phenyl groups and two methyl groups as substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine typically involves the reaction of 1,2-diphenylhydrazine with 4,6-dimethylpyridine-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, silver nitrate, and permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Solvents: Ethanol, methanol, and dichloromethane are frequently used solvents in these reactions.
Major Products Formed
Oxidation: Azobenzene derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pharmaceuticals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, participating in redox reactions. It may also interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diphenylhydrazine: A related compound with similar structural features but without the pyridine ring.
Azobenzene: An oxidation product of 1,2-diphenylhydrazine with different chemical properties.
4,6-Dimethylpyridine: The pyridine component of the compound, which can undergo similar reactions.
Uniqueness
2-((1,2-Diphenylhydrazinyl)methyl)-4,6-dimethylpyridine is unique due to the combination of the hydrazine and pyridine moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
32812-38-7 |
|---|---|
Molekularformel |
C20H21N3 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
1-[(4,6-dimethylpyridin-2-yl)methyl]-1,2-diphenylhydrazine |
InChI |
InChI=1S/C20H21N3/c1-16-13-17(2)21-19(14-16)15-23(20-11-7-4-8-12-20)22-18-9-5-3-6-10-18/h3-14,22H,15H2,1-2H3 |
InChI-Schlüssel |
KQEQKMMFXDLGJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1)CN(C2=CC=CC=C2)NC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-Dihydroxy-6-methylanilino)-8-[(2,4-dihydroxy-6-methylcyclohexyl)amino]-1,9-dimethyl-9a,9b-dihydrodibenzofuran-3,7-dione](/img/structure/B12343181.png)

![ethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] carbonate](/img/structure/B12343200.png)





![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B12343235.png)





